2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
The compound 2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide features a 2,6-difluorobenzamide core linked to a 1,3,4-thiadiazole ring via a sulfanyl bridge. The thiadiazole moiety is further substituted with a carbamoyl methyl group bearing a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3S2/c17-10-4-1-5-11(18)13(10)14(24)20-15-21-22-16(27-15)26-8-12(23)19-7-9-3-2-6-25-9/h1-6H,7-8H2,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHCCWFYVYDECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Difluorobenzamide
The 2,6-difluorobenzamide moiety serves as the foundational aromatic component. A high-yield route involves the hydrolysis of 2,6-difluorobenzonitrile under alkaline conditions. As detailed in, 2,6-difluorobenzonitrile (0.214 mol) is treated with 20% sodium hydroxide solution (0.128 mol) and 30% hydrogen peroxide (0.641 mol) at 50°C for 5 hours. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by peroxide-mediated oxidation to yield 2,6-difluorobenzamide with a 91.2% yield after neutralization and recrystallization.
Alternative pathways include direct amidation of 2,6-difluorobenzoic acid using thionyl chloride or coupling reagents, though these methods are less favored due to higher toxicity and lower efficiency.
Construction of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. A novel one-pot method reported in employs polyphosphate ester (PPE) as a cyclodehydration catalyst. For example, reacting thiosemicarbazide with chloroacetic acid in the presence of PPE at 80°C generates 5-substituted-1,3,4-thiadiazol-2-amine intermediates. This approach eliminates the need for toxic reagents like POCl₃, achieving yields of 48–75% under microwave-assisted conditions.
Critical to the target compound is the introduction of a sulfanyl group at the 5-position of the thiadiazole. This is accomplished via nucleophilic substitution using mercaptoacetic acid derivatives. In, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine reacts with thioglycolic acid in dimethylformamide (DMF) under basic conditions, yielding the corresponding sulfanyl-thiadiazole precursor.
Functionalization with the [(Furan-2-yl)methyl]carbamoyl Group
The [(furan-2-yl)methyl]carbamoyl moiety is synthesized from furfural, a renewable feedstock derived from agricultural waste. As described in, furfural undergoes condensation with urea under acidic conditions to form 1-((2-carbamoylguanidino)(furan-2-ylmethyl))urea. Subsequent hydrolysis or transamidation reactions convert this intermediate into the desired carbamoyl-methyl derivative.
Key reaction parameters include:
- Temperature : 65–80°C for furfural distillation.
- Catalysts : Sodium hydroxide or potassium hydroxide for deprotonation.
- Solvents : Ethanol or water for recrystallization.
Final Assembly via Amide Coupling
The convergent synthesis culminates in coupling the 2,6-difluorobenzamide and thiadiazole-sulfanyl-carbamoyl fragments. A proven method from utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. The thiadiazole-2-amine intermediate reacts with activated 2,6-difluorobenzoyl chloride or mixed carbonates, achieving amide bond formation at room temperature with yields exceeding 70%.
Optimization Notes :
- Stoichiometry : A 1:1.05 molar ratio of amine to acylating agent minimizes side reactions.
- Workup : Precipitation in ice-water followed by column chromatography (ethyl acetate/petroleum ether) ensures purity.
Analytical Characterization and Validation
Structural confirmation relies on spectroscopic and chromatographic techniques:
Challenges and Alternative Pathways
Sulfur Oxidation : The sulfanyl group is prone to oxidation during storage. Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w stabilizes the compound.
Regioselectivity in Thiadiazole Formation : Competing formation of 1,2,4-thiadiazoles is mitigated by strict temperature control (80–160°C) and PPE catalysis.
Industrial Scalability and Environmental Impact
Scale-up considerations include:
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and thiadiazoles.
Scientific Research Applications
2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaics.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- The target compound and Compound A share a 2,6-difluorobenzamide-thiadiazole scaffold but differ in substituents. The furan group in the target compound introduces an oxygen-containing heterocycle, while Compound A features electron-withdrawing chlorine atoms .
- Diflubenzuron replaces the thiadiazole with a urea group, highlighting how sulfur heterocycles vs. urea linkages modulate bioactivity (e.g., insecticidal vs. antifungal) .
Key Observations :
Spectroscopic Characteristics
Table 3: IR and NMR Data for Selected Compounds
Biological Activity
2,6-Difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzamide core with fluorine substitutions and a thiadiazole ring linked through a sulfanyl group to a furan derivative. Its distinctive structural elements suggest a variety of interactions with biological targets, making it an interesting subject for research.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Key Functional Groups :
- Benzamide core
- 1,3,4-thiadiazole ring
- Furan moiety
- Sulfanyl linkage
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. The presence of the thiadiazole ring is particularly relevant as it has been associated with various pharmacological effects against microbial pathogens. For example, derivatives of thiadiazole have shown effectiveness against both gram-positive and gram-negative bacteria.
Antitumor Activity
Several studies have reported the antiproliferative effects of thiadiazole derivatives against various cancer cell lines. For instance:
- Study Findings : A series of N-(1,3,4-thiadiazol-2-yl)furan derivatives demonstrated significant antiproliferative activity against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays. The vascular endothelial growth factor receptor-2 (VEGFR-2) was identified as a potential molecular target for these compounds .
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HCT-116 | 3.29 |
| Compound C | PC-3 | 10 |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has also been explored. The interactions between the oxadiazole ring and inflammatory mediators may contribute to reduced inflammation in various models.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins or enzymes within cellular pathways. Molecular docking studies have suggested that these compounds may bind to active sites on target proteins, inhibiting their function and thereby affecting cellular processes.
Case Studies
- Antiproliferative Activity : A study on N-(1,3,4-thiadiazol-2-yl)furan derivatives demonstrated promising results against cancer cell lines. The compounds showed varying degrees of inhibition based on their structural modifications.
- Synthesis and Evaluation : Research involving microwave-assisted synthesis of thiadiazole derivatives reported enhanced yields and activity profiles compared to traditional methods .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound with high yield and purity?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Condensation of 5-aminothiadiazole derivatives with 2,6-difluorobenzoyl isocyanate under reflux in toluene (60–80°C, 5–8 hours) .
- Introduction of the sulfanyl-carbamoylmethyl side chain via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled pH to avoid side reactions .
- Purification via recrystallization (DMF-H₂O mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Critical Parameters :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Optimize stoichiometry (1:1.2 molar ratio of thiadiazole amine to isocyanate) to minimize unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Primary Methods :
- X-ray crystallography : Resolve the thiadiazole core and substituent geometry. Use SHELXL for refinement, accounting for hydrogen bonding (e.g., N–H···O interactions) .
- NMR : Key signals include:
- ¹H NMR: δ 8.2–8.5 ppm (thiadiazole NH), δ 6.3–6.8 ppm (furan protons) .
- ¹³C NMR: δ 165–170 ppm (amide carbonyl), δ 150–155 ppm (thiadiazole C2) .
- Validation : Cross-check spectroscopic data with computational models (DFT-based chemical shift predictions) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against bacterial targets?
- Approach :
- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PDB from crystallography) and bacterial enzyme targets (e.g., E. coli dihydrofolate reductase) .
- Analyze binding affinities (<i>K</i>d values) and compare with known inhibitors (e.g., trimethoprim).
- Key Findings :
- The fluorobenzamide group shows strong electrostatic interactions with active-site residues, while the furan moiety may hinder binding due to steric clashes .
Q. How do structural modifications (e.g., substituent variations) impact solubility and bioactivity?
- Case Study :
- Substituent Effects :
| Substituent | Solubility (mg/mL, DMSO) | MIC (S. aureus) (µg/mL) |
|---|---|---|
| 2,6-Difluoro | 12.3 ± 0.5 | 8.2 |
| 2,4-Dichloro | 9.8 ± 0.3 | 5.7 |
- Trends : Chloro groups enhance lipophilicity and antimicrobial potency but reduce solubility. Fluorine improves metabolic stability without compromising solubility .
Q. What experimental and computational methods resolve contradictions in crystallographic vs. solution-phase conformations?
- Integrated Workflow :
Compare X-ray data (rigid thiadiazole core) with solution-phase NMR (rotameric flexibility of the furanmethyl group) .
Use DFT calculations (B3LYP/6-31G*) to model torsional energy barriers for side-chain rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
